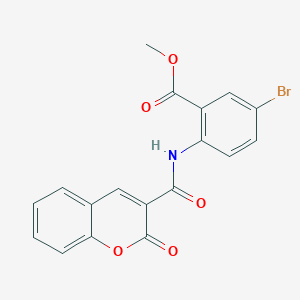
methyl 5-bromo-2-(2-oxo-2H-chromene-3-carboxamido)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 5-bromo-2-(2-oxo-2H-chromene-3-carboxamido)benzoate” is a chemical compound with the molecular formula C18H12BrNO5 . It is a derivative of chromene, a class of heterocyclic compounds.
Synthesis Analysis
The synthesis of chromene derivatives has been a topic of interest for many organic and pharmaceutical chemists due to their valuable biological and pharmaceutical properties . The process of formation of heterocyclic compounds like chromenes includes steps such as the von Pechmann, Perkin, and Wittig reactions . Also, synthesis of coumarins by using Knoevenagel condensation is prevalent .
Molecular Structure Analysis
The molecular structure of “methyl 5-bromo-2-(2-oxo-2H-chromene-3-carboxamido)benzoate” was confirmed by single crystal X-rays diffraction analysis . The crystal packing is mainly stabilized by C–H⋯N and C–H⋯O bonding which is further stabilized by C–N⋯π and off-set π⋯π stacking interactions .
Wissenschaftliche Forschungsanwendungen
Diagnostic Imaging
The compound has been utilized in the design and synthesis of ligands for Translocator Protein (TSPO) targeting . TSPO is a mitochondrial protein involved in inflammation, immune modulation, and cell proliferation. The ligand, designed based on pharmacophore modeling, showed promise for TSPO binding and potential use in Single Photon Emission Computed Tomography (SPECT) imaging .
Antiviral Activity
Indole derivatives, which share structural similarities with the compound , have demonstrated significant antiviral activities . These activities include inhibition against influenza A and Coxsackie B4 virus, suggesting potential for the development of new antiviral agents .
Anticancer Properties
Compounds related to methyl 5-bromo-2-(2-oxo-2H-chromene-3-carboxamido)benzoate have shown exciting biological activities, including anticancer properties. This indicates a potential application in the development of novel anticancer drugs.
Pharmaceutical Intermediates
Similar compounds have been used as intermediates in pharmaceutical manufacturing . This suggests that methyl 5-bromo-2-(2-oxo-2H-chromene-3-carboxamido)benzoate could serve as a precursor or intermediate in the synthesis of various pharmaceuticals.
Biological Potential of Indole Derivatives
Given the structural relationship to indole derivatives, this compound may share the broad spectrum of biological activities attributed to indoles, such as anti-inflammatory, antioxidant, antimicrobial, and antidiabetic effects .
Synthesis of Heterocyclic Compounds
The compound has potential use in the synthesis of various heterocyclic compounds, which are crucial in medicinal chemistry for the development of new therapeutic agents .
Wirkmechanismus
While the specific mechanism of action for “methyl 5-bromo-2-(2-oxo-2H-chromene-3-carboxamido)benzoate” is not available, chromene derivatives have been tested for various biological properties such as anti-HIV, anticancer, anti-microbial, anti-tumor, anti-tuberculosis, anti-platelet activity, anti-inflammatory, anti-asthmatic, anti-viral and antioxidants .
Zukünftige Richtungen
Chromene derivatives have attracted considerable attention as an important structural motif for the discovery of new drug candidates . The molecules containing 2H/4H-chromene scaffold exhibit noteworthy potency, such as anticancer, anticonvulsant, antimicrobial, anticholinesterase, antidiabetic activities, antituberculosis, and inhibitory activity against monoamine oxidase (MAO) . This suggests that “methyl 5-bromo-2-(2-oxo-2H-chromene-3-carboxamido)benzoate” and similar compounds could have promising future applications in medicinal chemistry.
Eigenschaften
IUPAC Name |
methyl 5-bromo-2-[(2-oxochromene-3-carbonyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrNO5/c1-24-17(22)12-9-11(19)6-7-14(12)20-16(21)13-8-10-4-2-3-5-15(10)25-18(13)23/h2-9H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWJMKXCXPKQSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Br)NC(=O)C2=CC3=CC=CC=C3OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 5-bromo-2-(2-oxo-2H-chromene-3-carboxamido)benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[7-methyl-4-oxo-3-(piperidin-1-ylcarbonyl)-1,8-naphthyridin-1(4H)-yl]acetamide](/img/structure/B2864870.png)
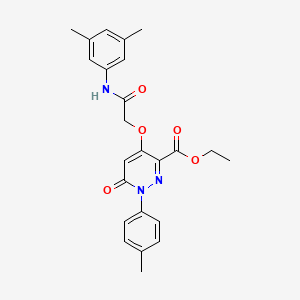
![4-[(2-Chloro-4-formylphenoxy)methyl]benzoic acid](/img/structure/B2864873.png)
![N-(benzo[d]thiazol-6-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2864876.png)

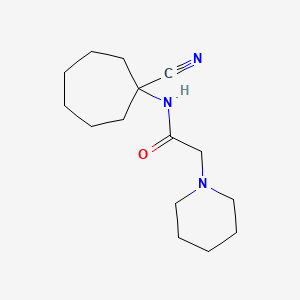
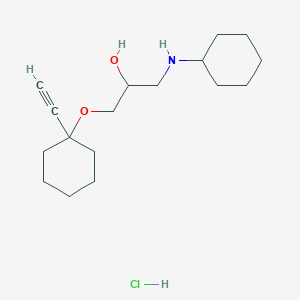
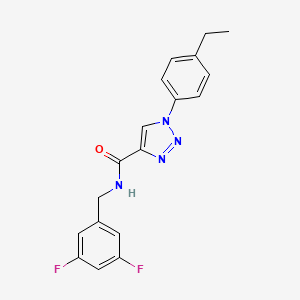
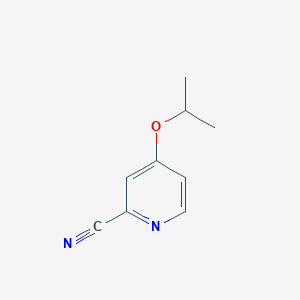

![N~5~-(3-bromophenyl)-3-[1-(4-methylbenzyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2864887.png)
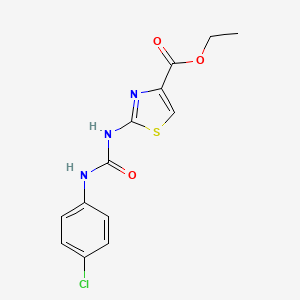
![N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2864890.png)
